molecular formula C18H13ClF6N2O3S B2693674 ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate CAS No. 338966-65-7

ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate

Cat. No.: B2693674
CAS No.: 338966-65-7
M. Wt: 486.81
InChI Key: DNXLUDTUUAACFA-ZROIWOOFSA-N
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Description

Ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate is a useful research compound. Its molecular formula is C18H13ClF6N2O3S and its molecular weight is 486.81. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Crystal Packing

The molecular structure and interactions within crystals of related compounds exhibit unique features, such as rare N⋯π and O⋯π interactions, alongside conventional hydrogen bonds, influencing crystal packing. These interactions, observed in derivatives of ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, provide insights into the subtle forces at play in the solid state of chemically similar compounds (Zhenfeng Zhang et al., 2011).

Synthesis Methodologies

Research into the synthesis of alpha-fluoro esters via stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones represents a mild methodology for removing the useful sulfone moiety, showcasing the compound's utility in organic synthesis processes (Wnuk et al., 2000). Additionally, studies have explored the C⋯π interaction in the non-hydrogen bond type, indicating electrostatic interactions in the crystal structure of related compounds, highlighting the importance of these interactions in understanding the properties of the compound and its derivatives (Zhenfeng Zhang et al., 2012).

Cytotoxic Activity

The synthesis and cytotoxic activity evaluation of novel 5-methyl-4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate provide an understanding of the compound's potential in medicinal chemistry, particularly in developing cancer therapeutics (Marcin Stolarczyk et al., 2018).

Coordination Polymers

The use of ethyl esters in synthesizing coordination polymers, such as those containing both interdigitated 1D chains and interpenetrated 2D grids, demonstrates the versatility of these compounds in the field of material science, contributing to the development of new materials with unique properties (P. Ayyappan et al., 2002).

Properties

IUPAC Name

ethyl (Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-[4-(trifluoromethoxy)anilino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O3S/c1-2-29-16(28)14(31-15-13(19)7-10(8-27-15)17(20,21)22)9-26-11-3-5-12(6-4-11)30-18(23,24)25/h3-9,26H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXLUDTUUAACFA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)OC(F)(F)F)/SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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